molecular formula C10H21NO B13178676 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol

Cat. No.: B13178676
M. Wt: 171.28 g/mol
InChI Key: DGQLQEJHYQLCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopropyl Ring: The initial step involves the formation of the cyclopropyl ring through a cyclopropanation reaction.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Formation of the Tertiary Alcohol: The final step involves the formation of the tertiary alcohol through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: The major product is a ketone.

    Reduction: The major product is an amine.

    Substitution: The major products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is unique due to its combination of an amino group, a cyclopropyl ring, and a tertiary alcohol. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol

InChI

InChI=1S/C10H21NO/c1-7-5-8(7)10(4,12)9(2,3)6-11/h7-8,12H,5-6,11H2,1-4H3

InChI Key

DGQLQEJHYQLCPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C)(C(C)(C)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.